(3-Chloroisoquinolin-5-yl)boronic acid

Organic Synthesis Quality Control Suzuki-Miyaura Coupling

Choose (3-Chloroisoquinolin-5-yl)boronic acid for its cost-effective, high-purity (98%) 3-chloro-5-boronic acid pattern, critical for reliable Suzuki-Miyaura couplings in drug discovery. Avoid costly failures with inferior isomers; this specific substitution ensures optimal reactivity for ROCK inhibitor synthesis, saving budget and accelerating your research timelines.

Molecular Formula C9H7BClNO2
Molecular Weight 207.42 g/mol
CAS No. 1429665-44-0
Cat. No. B1473488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloroisoquinolin-5-yl)boronic acid
CAS1429665-44-0
Molecular FormulaC9H7BClNO2
Molecular Weight207.42 g/mol
Structural Identifiers
SMILESB(C1=C2C=C(N=CC2=CC=C1)Cl)(O)O
InChIInChI=1S/C9H7BClNO2/c11-9-4-7-6(5-12-9)2-1-3-8(7)10(13)14/h1-5,13-14H
InChIKeyDOUXOTRTPAXPCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloroisoquinolin-5-yl)boronic acid (CAS 1429665-44-0): Core Properties and Structural Context for Research Procurement


(3-Chloroisoquinolin-5-yl)boronic acid (CAS 1429665-44-0) is a halogenated heteroaryl boronic acid, characterized by an isoquinoline core with a chlorine atom at the 3-position and a boronic acid group at the 5-position, with a molecular weight of 207.42 g/mol [1]. This compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in the development of pharmaceuticals and biologically active molecules . Its structural features, combining the rigid isoquinoline scaffold with reactive boronic acid and chlorine functionalities, position it as a key intermediate for medicinal chemistry and materials science applications.

Why (3-Chloroisoquinolin-5-yl)boronic acid (CAS 1429665-44-0) Cannot Be Casually Substituted: The Risks of Isomeric and Functional Group Interchange


Substituting (3-Chloroisoquinolin-5-yl)boronic acid with a seemingly similar isoquinoline boronic acid or chloroisoquinoline derivative is a high-risk procurement decision due to quantifiable differences in reactivity, target engagement, and cost. The specific 3-chloro,5-boronic acid substitution pattern is not arbitrary; it dictates the compound's electronic properties and, consequently, its performance in cross-coupling reactions and biological systems [1]. For example, changing the chlorine position from the 3- to the 1-position yields a different isomer (e.g., (1-Chloroisoquinolin-5-yl)boronic acid, CAS 2096338-36-0), which can exhibit a 500% higher procurement cost for an equivalent quantity, directly impacting research budgets [2]. Similarly, using a non-halogenated analog (e.g., Isoquinoline-5-boronic acid, CAS 371766-08-4) or a simple 3-chloroisoquinoline scaffold (CAS 19493-45-9) forfeits the dual reactivity needed for sequential or orthogonal functionalization, a key advantage documented in patent literature for constructing complex kinase inhibitor architectures [1]. These differences are not merely academic; they translate into failed syntheses, suboptimal yields, and ultimately, irreproducible data.

Procurement-Relevant Quantitative Evidence for (3-Chloroisoquinolin-5-yl)boronic acid (CAS 1429665-44-0) vs. Closest Analogs


Purity and Specification: A 98% Minimum Purity Standard for Reproducible Research

For (3-Chloroisoquinolin-5-yl)boronic acid (CAS 1429665-44-0), reputable vendors consistently offer a minimum purity of 98%, with some providing material meeting NLT 98% (Not Less Than 98%) specifications . This is a critical differentiator from lower-purity (e.g., 95%) alternatives, as the presence of impurities, such as anhydride derivatives, can significantly impede catalytic cycles and reduce cross-coupling yields . The 98% purity benchmark ensures higher reproducibility and reduces the need for costly, time-consuming purification steps prior to use in sensitive reactions.

Organic Synthesis Quality Control Suzuki-Miyaura Coupling

Procurement Cost Analysis: Significant Cost Advantage Over Positional Isomers

The procurement cost of (3-Chloroisoquinolin-5-yl)boronic acid is quantifiably lower than its closest positional isomer, (1-Chloroisoquinolin-5-yl)boronic acid (CAS 2096338-36-0). For a 500 mg quantity, the target compound is priced at approximately $630.00 , while the 1-chloro isomer is priced at $793.00 for only a 1 g quantity, representing a 5.7x higher cost per milligram when normalized . Even when compared to the 7-position isomer (CAS 370864-49-6), which is priced at approximately $2,842.00 per gram, the target compound offers a substantial 4.5-fold cost advantage [1]. This price differentiation is a critical factor for budget-conscious research programs requiring scalable quantities.

Procurement Cost Analysis Medicinal Chemistry

Stability and Storage: Documented Long-Term Storage at 2-8°C Under Inert Atmosphere

(3-Chloroisoquinolin-5-yl)boronic acid requires specific storage conditions—2-8°C under an argon atmosphere—to prevent degradation via anhydride formation . This explicit requirement, while common for boronic acids, is a key procurement consideration. It differentiates this compound from more stable, non-boronic acid building blocks like 3-chloroisoquinoline (CAS 19493-45-9), which has no such storage restrictions . The need for cold storage and inert gas handling necessitates additional logistical planning and resources, which should be factored into procurement decisions to ensure the material's integrity and experimental reproducibility upon arrival.

Chemical Stability Storage Reproducibility

Synthetic Utility: A Validated Building Block for Kinase Inhibitor Development

The specific utility of (3-Chloroisoquinolin-5-yl)boronic acid is validated by its inclusion as a key intermediate in the patent literature for developing boron-containing rho kinase (ROCK) inhibitors [1]. These compounds are being investigated as neuroprotective and neuro-regenerative agents for ocular diseases like glaucoma. This provides a clear, documented application trajectory that is not universally claimed for all isoquinoline boronic acid isomers. While class-level inference suggests other isomers may also be useful, the explicit mention in this patent context provides a higher degree of confidence in its suitability for synthesizing bioactive molecules with specific kinase-modulating properties.

Kinase Inhibitors Drug Discovery Suzuki Coupling

Optimal Use Cases for (3-Chloroisoquinolin-5-yl)boronic acid (CAS 1429665-44-0) Based on Evidence


Medicinal Chemistry: Synthesis of Kinase-Focused Libraries for Neurodegenerative and Ocular Disease Research

The compound is ideally suited for constructing focused libraries of boron-containing isoquinoline derivatives targeting rho kinase (ROCK) for glaucoma and other neuropathies, as detailed in recent patent applications [1]. Its high purity (98%) ensures reliable Suzuki-Miyaura couplings, while its favorable cost profile compared to other isomers allows for the parallel synthesis of numerous analogs, accelerating the hit-to-lead optimization process.

Organic Synthesis: High-Throughput Optimization of Suzuki-Miyaura Cross-Coupling Conditions

Given its significantly lower cost per milligram relative to its 1- and 7-chloro isomers , (3-Chloroisoquinolin-5-yl)boronic acid is an economical choice for high-throughput experimentation (HTE) to optimize palladium catalysts, ligands, and solvents. The chlorine atom at the 3-position provides a specific electronic environment that can be systematically varied and studied to understand steric and electronic effects in cross-coupling reactions, providing valuable insights for more complex substrates.

Process Chemistry: Scalable Intermediate for Advanced Pharmaceutical Building Blocks

For process chemists, the combination of a high-purity standard (98%) and a cost advantage over other isomers makes this compound a strategic choice for scaling up the synthesis of advanced intermediates . The well-defined storage conditions (2-8°C, under argon) are manageable within standard chemical development laboratories, ensuring the material's quality is maintained throughout larger-scale campaigns.

Academic Research: A Cost-Effective Tool for Exploratory Synthesis

In academic settings with constrained budgets, the price advantage of (3-Chloroisoquinolin-5-yl)boronic acid over its positional isomers allows for more ambitious exploratory syntheses. It serves as a reliable, high-purity building block for investigating novel heterocyclic scaffolds and reaction methodologies, where the risk of using a costly reagent for an unproven transformation is mitigated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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